2-Amino-4,6-dibromobenzaldehyde

Catalog No.
S6602361
CAS No.
135690-29-8
M.F
C7H5Br2NO
M. Wt
278.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4,6-dibromobenzaldehyde

CAS Number

135690-29-8

Product Name

2-Amino-4,6-dibromobenzaldehyde

IUPAC Name

2-amino-4,6-dibromobenzaldehyde

Molecular Formula

C7H5Br2NO

Molecular Weight

278.93 g/mol

InChI

InChI=1S/C7H5Br2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2

InChI Key

AQACHPDXIQVYSO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)C=O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1N)C=O)Br)Br

2-Amino-4,6-dibromobenzaldehyde is an organic compound characterized by the presence of two bromine atoms and an amino group attached to a benzaldehyde structure. Its molecular formula is C7H5Br2N, and it has a molecular weight of approximately 252.93 g/mol. The compound features a benzene ring with the aldehyde functional group (-CHO) and two bromine substituents located at the 4 and 6 positions, along with an amino group (-NH2) at the 2-position. This unique arrangement contributes to its chemical reactivity and potential applications in various fields.

Currently, there is no documented information regarding the specific mechanism of action of ADBA in any biological system.

As with any new compound, it is advisable to handle ADBA with caution due to lack of extensive safety data. Here are some general safety considerations:

  • Potential skin and eye irritant: The presence of the amine group suggests potential irritation. Wear gloves and eye protection when handling.
  • Suspected respiratory irritant: Inhalation may cause irritation. Use in a well-ventilated area.
  • Unknown toxicological profile: Detailed studies are needed to determine the specific toxicity of ADBA.

The presence of both electron-withdrawing bromine atoms and the electron-donating amino group in 2-Amino-4,6-dibromobenzaldehyde creates a distinctive electronic environment that influences its reactivity. The compound can undergo various chemical transformations, including:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it a potential candidate for further functionalization.
  • Electrophilic Aromatic Substitution: The bromine atoms can facilitate electrophilic aromatic substitution reactions, allowing for additional modifications on the benzene ring.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol or oxidized to carboxylic acids under appropriate conditions.

Several methods have been developed for synthesizing 2-Amino-4,6-dibromobenzaldehyde:

  • Reduction of Ortho-Nitrobenzaldehyde: One method involves reducing ortho-nitrobenzaldehyde using iron powder and glacial acetic acid to obtain o-aminobenzaldehyde, followed by bromination to yield the target compound .
  • Catalyzed Hydrogenation: Another approach utilizes metal catalysts such as palladium-charcoal for the reduction of ortho-nitrobenzaldehyde, followed by bromination with hydrogen peroxide and hydrobromic acid .
  • Bromination of Aminobenzaldehydes: Direct bromination of amino-substituted benzaldehydes can also be employed to obtain dibrominated derivatives.

2-Amino-4,6-dibromobenzaldehyde has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds or pharmaceuticals.
  • Dyes and Pigments: The compound could be utilized in the production of dyes due to its chromophoric properties.
  • Research: It may be used in chemical research for studying reaction mechanisms involving amino and halogenated compounds.

Several compounds share structural similarities with 2-Amino-4,6-dibromobenzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Amino-3,5-dibromobenzaldehydeAmino group at position 2; dibrominatedDifferent bromination pattern compared to others
4-Amino-3-bromobenzaldehydeAmino group at position 4; monobrominatedFewer halogen substitutions
3-Amino-4-bromobenzaldehydeAmino group at position 3; monobrominatedDifferent positioning of functional groups
2-AminobenzaldehydeAmino group at position 2; non-brominatedLacks halogen substituents

The unique positioning of the amino and bromine groups in 2-Amino-4,6-dibromobenzaldehyde distinguishes it from other similar compounds, potentially influencing its reactivity and applications in synthesis and biological activity.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

278.87174 g/mol

Monoisotopic Mass

276.87379 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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